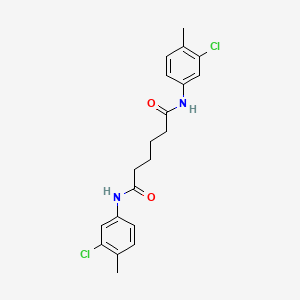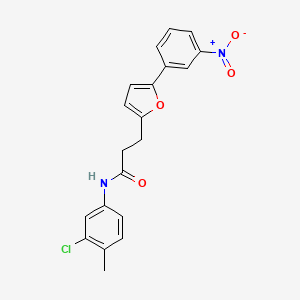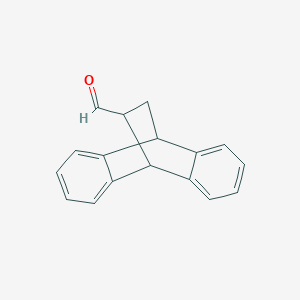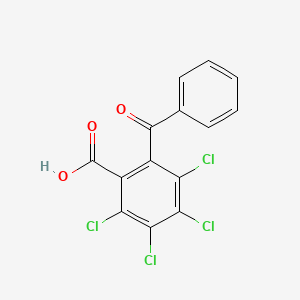
5-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-2-furamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2-chlorophenyl group and an N-(2-methoxy-5-methylphenyl) group
Vorbereitungsmethoden
The synthesis of 5-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-2-furamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenylboronic acid and 2-methoxy-5-methylphenylamine.
Coupling Reaction: The key step involves a coupling reaction between the furan ring and the 2-chlorophenyl group. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Amidation: The final step involves the formation of the amide bond between the furan ring and the N-(2-methoxy-5-methylphenyl) group. This can be accomplished using standard amidation reactions, such as the reaction of an acid chloride with an amine.
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
5-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products formed from reduction include alcohols and amines.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group. Common reagents for substitution reactions include nucleophiles such as hydroxide ions or amines. The major products formed from substitution include substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-2-furamide has several scientific research applications:
Medicinal Chemistry: The compound is of interest in medicinal chemistry for its potential as a pharmacologically active agent. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activity.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate the mechanisms of action of various biological processes.
Wirkmechanismus
The mechanism of action of 5-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
5-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-2-furamide can be compared with other similar compounds, such as:
5-(2-chlorophenyl)-N-(2-methoxyphenyl)-2-furamide: This compound differs by the absence of the methyl group on the phenyl ring. It may exhibit different chemical and biological properties.
5-(2-chlorophenyl)-N-(2-methylphenyl)-2-furamide: This compound lacks the methoxy group on the phenyl ring. It may have different reactivity and applications.
5-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-2-thiopheneamide: This compound contains a thiophene ring instead of a furan ring. It may have different electronic properties and applications in materials science.
Eigenschaften
CAS-Nummer |
853314-76-8 |
|---|---|
Molekularformel |
C19H16ClNO3 |
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
5-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H16ClNO3/c1-12-7-8-17(23-2)15(11-12)21-19(22)18-10-9-16(24-18)13-5-3-4-6-14(13)20/h3-11H,1-2H3,(H,21,22) |
InChI-Schlüssel |
FFGAVXDBOWIWAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


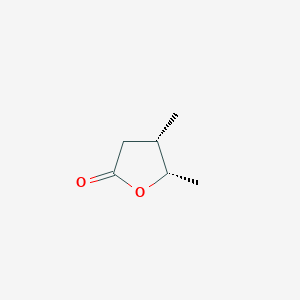
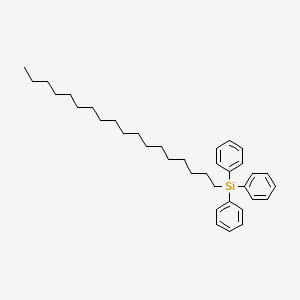

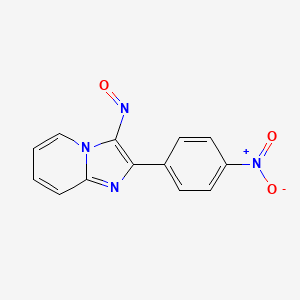
![2,2,2-Trichloro-1-[6-(2,2,2-trichloro-1-hydroxyethoxy)hexoxy]ethanol](/img/structure/B11952178.png)
![N'~1~,N'~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide](/img/structure/B11952184.png)
